MNI-ケージド-L-グルタミン酸

概要

科学的研究の応用

MNI-caged-L-glutamate is widely used in neurobiological research to study fast synaptic glutamate receptors. It is particularly valuable for in situ studies due to its ability to release L-glutamate rapidly and efficiently upon light exposure . This compound is also suitable for use with two-photon uncaging microscopy, making it compatible with other chromophores used for fluorescence imaging, such as green fluorescent protein, yellow fluorescent protein, and most calcium dyes . Additionally, MNI-caged-L-glutamate is pharmacologically inactive at neuronal glutamate receptors and transporters, allowing for precise control in experimental settings .

作用機序

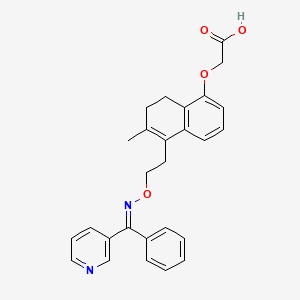

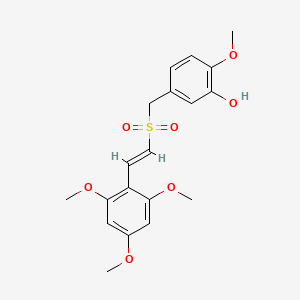

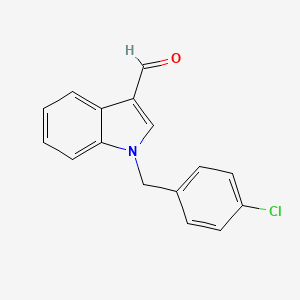

MNI-ケージド-L-グルタミン酸の作用機序は、光にさらされると4-メトキシ-7-ニトロインドリル基が光分解され、L-グルタミン酸が放出されることです。 このプロセスは非常に効率的であり、量子収率は0.065-0.085の範囲です . 放出されたL-グルタミン酸は、シナプスのグルタミン酸受容体と相互作用し、速いシナプス伝達と受容体ダイナミクスの研究を促進します .

類似の化合物との比較

MNI-ケージド-L-グルタミン酸は、NI-ケージドL-グルタミン酸と比較して、L-グルタミン酸の放出効率が2.5倍高くなっています . 類似の化合物には、カルバモイルコリンのオルト-ニトロベンジル誘導体、ケージド-γ-アミノ酪酸、ケージド-イノシトールリン酸などの他のケージド神経伝達物質が含まれます . MNI-ケージド-L-グルタミン酸のユニークな利点は、その高い効率と2光子脱ケージング顕微鏡との互換性であり、精密な神経生物学的研究に最適な選択肢となっています .

生化学分析

Biochemical Properties

MNI-caged-L-glutamate interacts with various biomolecules in its role as a photoreleaser of L-glutamate . It is highly resistant to hydrolysis and is pharmacologically inactive at neuronal glutamate receptors and transporters up to millimolar concentrations .

Cellular Effects

MNI-caged-L-glutamate has significant effects on various types of cells and cellular processes. It influences cell function by releasing L-glutamate, which is a crucial neurotransmitter involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MNI-caged-L-glutamate involves the rapid and efficient release of L-glutamate by photolysis . This process occurs with a quantum yield in the 0.065-0.085 range . The released L-glutamate can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, MNI-caged-L-glutamate exhibits changes in its effects over time. It is stable at neutral pH and is highly resistant to hydrolysis . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MNI-caged-L-glutamate vary with different dosages in animal models

Metabolic Pathways

Given that it releases L-glutamate, it may be involved in the metabolic pathways of this neurotransmitter .

Transport and Distribution

Its water-soluble nature suggests that it could be transported and distributed via aqueous channels within the body .

Subcellular Localization

Given its role as a photoreleaser of L-glutamate, it is likely to be found in areas where L-glutamate is present or required .

準備方法

MNI-ケージド-L-グルタミン酸の合成には、L-グルタミン酸に4-メトキシ-7-ニトロインドリル基を付加することが含まれます。 反応条件は通常、300-380 nmの範囲での光分解を含み、0.065-0.085の範囲の量子収率でL-グルタミン酸を効率的に放出します . 工業的な製造方法は、中性pHでの高純度(≥99%)と安定性を確保することに重点を置いています .

化学反応の分析

MNI-ケージド-L-グルタミン酸は、光にさらされると4-メトキシ-7-ニトロインドリル基が切断され、L-グルタミン酸が放出される置換反応の一種である光分解を受けます。 反応は非常に効率的で迅速であり、サブマイクロ秒以内に起こります . これらの反応に使用される一般的な試薬には水が含まれます。MNI-ケージド-L-グルタミン酸は水溶性であり、中性pHで安定しています .

科学研究への応用

MNI-ケージド-L-グルタミン酸は、速いシナプスグルタミン酸受容体を研究するために、神経生物学的研究で広く使用されています。 光照射によるL-グルタミン酸の迅速かつ効率的な放出能力により、in situ研究に特に役立ちます . この化合物は、2光子脱ケージング顕微鏡にも適しており、緑色蛍光タンパク質、黄色蛍光タンパク質、およびほとんどのカルシウム色素などの蛍光イメージングに使用される他の発色団との互換性があります . さらに、MNI-ケージド-L-グルタミン酸は、ニューロンのグルタミン酸受容体やトランスポーターでは薬理学的に不活性であり、実験設定での正確な制御を可能にします .

類似化合物との比較

MNI-caged-L-glutamate is 2.5-fold more efficient at releasing L-glutamate compared to NI-caged L-glutamate . Similar compounds include other caged neurotransmitters such as ortho-nitrobenzyl derivatives of carbamoylcholine, caged gamma-aminobutyric acid, and caged inositol phosphate . The unique advantage of MNI-caged-L-glutamate lies in its high efficiency and compatibility with two-photon uncaging microscopy, making it a preferred choice for precise neurobiological studies .

特性

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295325-62-1 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)